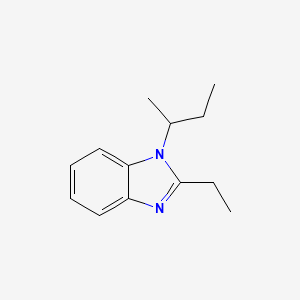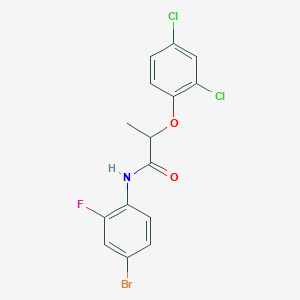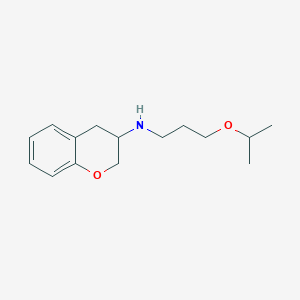![molecular formula C20H30N2O6 B3973631 4-[1-(2-ethoxybenzyl)-4-piperidinyl]morpholine oxalate](/img/structure/B3973631.png)
4-[1-(2-ethoxybenzyl)-4-piperidinyl]morpholine oxalate
説明
4-[1-(2-ethoxybenzyl)-4-piperidinyl]morpholine oxalate, also known as EMD-386088, is a synthetic compound that has gained attention in the scientific community for its potential therapeutic applications.
作用機序
The exact mechanism of action of 4-[1-(2-ethoxybenzyl)-4-piperidinyl]morpholine oxalate is not fully understood, but it is believed to act as a selective antagonist of the nociceptin/orphanin FQ receptor (NOP receptor). The NOP receptor is a G protein-coupled receptor that is involved in the modulation of pain, stress, and mood. By blocking the NOP receptor, this compound may increase the availability of endogenous opioids, such as enkephalins and beta-endorphins, which are known to have analgesic and mood-enhancing effects.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in animal models. In addition to its antidepressant-like and anxiolytic-like effects, this compound has been shown to increase levels of dopamine and norepinephrine in the prefrontal cortex, which may contribute to its therapeutic effects. This compound has also been shown to reduce the release of glutamate, an excitatory neurotransmitter that is implicated in depression and anxiety.
実験室実験の利点と制限
One advantage of 4-[1-(2-ethoxybenzyl)-4-piperidinyl]morpholine oxalate is its selectivity for the NOP receptor, which reduces the risk of off-target effects. Additionally, this compound has been shown to have a favorable safety profile in animal models. However, one limitation of this compound is its poor solubility in aqueous solutions, which may limit its use in certain experimental settings.
将来の方向性
There are several potential future directions for research on 4-[1-(2-ethoxybenzyl)-4-piperidinyl]morpholine oxalate. One area of interest is the development of more potent and selective NOP receptor antagonists based on the structure of this compound. Another area of interest is the investigation of the molecular mechanisms underlying the therapeutic effects of this compound, which may lead to the development of new treatments for depression, anxiety, and addiction. Finally, further studies are needed to assess the safety and efficacy of this compound in humans.
科学的研究の応用
4-[1-(2-ethoxybenzyl)-4-piperidinyl]morpholine oxalate has been studied for its potential therapeutic applications in various neurological disorders, including depression, anxiety, and addiction. In preclinical studies, this compound has been shown to exhibit antidepressant-like and anxiolytic-like effects in animal models. Additionally, this compound has been shown to reduce drug-seeking behavior in rats trained to self-administer cocaine, suggesting its potential as a treatment for addiction.
特性
IUPAC Name |
4-[1-[(2-ethoxyphenyl)methyl]piperidin-4-yl]morpholine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O2.C2H2O4/c1-2-22-18-6-4-3-5-16(18)15-19-9-7-17(8-10-19)20-11-13-21-14-12-20;3-1(4)2(5)6/h3-6,17H,2,7-15H2,1H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRFHNHAHMGXPOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1CN2CCC(CC2)N3CCOCC3.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-(1-azepanyl)-1-methyl-2-oxoethyl]-N-phenylmethanesulfonamide](/img/structure/B3973548.png)

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide](/img/structure/B3973556.png)
![N-{2-[5-(2,4-dichlorophenyl)-2-furyl]-1-[(propylamino)carbonyl]vinyl}benzamide](/img/structure/B3973564.png)

![4-(3-iodophenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B3973587.png)

![5-[1-(2,4-dichlorophenoxy)ethyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B3973605.png)
![1-[1-(4-methoxybenzoyl)-4-piperidinyl]-4-methylpiperazine oxalate](/img/structure/B3973613.png)
![1-[(2,5-dimethylphenoxy)acetyl]-4-(diphenylmethyl)piperazine hydrochloride](/img/structure/B3973617.png)

![(1R*,2R*)-N-[(2-{methyl[2-(2-pyridinyl)ethyl]amino}-3-pyridinyl)methyl]-2-phenylcyclopropanecarboxamide](/img/structure/B3973639.png)
![methyl 4-{3-[2-(4-chlorophenyl)-4-oxo-3(4H)-quinazolinyl]propoxy}benzoate](/img/structure/B3973648.png)
![2-[(4-bromophenyl)amino]-4,6-dimethylnicotinamide](/img/structure/B3973657.png)